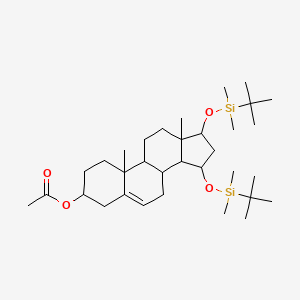

(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butildimetilsililoxi) Androst-5-en-3-ol 3-O-Acetato es un derivado sintético de androstano, un marco de esteroides. Este compuesto se caracteriza por la presencia de grupos tert-butildimetilsililoxi en las posiciones 15 y 17, y un grupo acetato en la posición 3. Dichas modificaciones a menudo mejoran la estabilidad y biodisponibilidad del compuesto.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butildimetilsililoxi) Androst-5-en-3-ol 3-O-Acetato típicamente involucra múltiples pasos:

Protección de grupos hidroxilo: Los grupos hidroxilo en las posiciones 15 y 17 se protegen usando cloruro de tert-butildimetilsililo (TBDMS-Cl) en presencia de una base como el imidazol.

Acetilación: El grupo hidroxilo en la posición 3 se acetila utilizando anhídrido acético en presencia de un catalizador como la piridina.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna.

Métodos de producción industrial

La producción industrial de este compuesto probablemente involucraría pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto podría incluir el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo si están desprotegidos.

Reducción: Las reacciones de reducción pueden ocurrir en el doble enlace en el marco de androstano.

Sustitución: Los grupos protectores de sililo y acetato se pueden sustituir en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Reactivos como PCC (Clorocromato de piridinio) o DMP (Periyodinano de Dess-Martin) se pueden usar.

Reducción: La hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) es común.

Sustitución: Los iones fluoruro (por ejemplo, de TBAF - fluoruro de tetrabutilamonio) pueden eliminar los grupos protectores de sililo.

Productos principales

Oxidación: Cetonas o aldehídos en las posiciones de hidroxilo.

Reducción: Derivados de androstano saturados.

Sustitución: Grupos hidroxilo desprotegidos.

Aplicaciones Científicas De Investigación

Química

Síntesis de derivados de esteroides: Utilizado como intermedio en la síntesis de compuestos esteroideos más complejos.

Biología

Estudios enzimáticos: Utilizado para estudiar la actividad de las enzimas que interactúan con los marcos de esteroides.

Medicina

Desarrollo de fármacos: Posible uso en el desarrollo de terapias basadas en esteroides.

Industria

Ciencia de materiales: Puede usarse en el desarrollo de materiales especializados debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo de acción de (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butildimetilsililoxi) Androst-5-en-3-ol 3-O-Acetato dependería de su aplicación específica. En sistemas biológicos, podría interactuar con receptores o enzimas esteroides, modulando su actividad. Los grupos sililo y acetato podrían influir en su afinidad de unión y estabilidad metabólica.

Comparación Con Compuestos Similares

Compuestos similares

(3beta,17beta)-17-(tert-butildimetilsililoxi) Androst-5-en-3-ol: Carece del grupo sililo 15alfa.

Androst-5-en-3beta,17beta-diol: Carece de ambos grupos sililo y acetato.

Unicidad

La presencia de ambos grupos protectores de sililo y acetato en (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butildimetilsililoxi) Androst-5-en-3-ol 3-O-Acetato lo hace más estable y potencialmente más biodisponible en comparación con sus análogos.

Actividad Biológica

(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-acetate, also referred to as compound 65429-24-5, is a synthetic steroid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hormonal regulation. This article examines the compound's synthesis, biological mechanisms, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions that modify the steroid backbone to enhance its pharmacological properties. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group that increases its stability and solubility.

Chemical Structure:

| Property | Value |

|---|---|

| Molecular Formula | C31H58O3Si2 |

| Molecular Weight | 534.96 g/mol |

| CAS Number | 65429-24-5 |

Hormonal Modulation

Research indicates that this compound may act as an inhibitor of key enzymes involved in steroidogenesis. Specifically, it has been studied for its ability to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs) , which play a crucial role in the conversion of androstenedione to testosterone. Inhibition of these enzymes can lead to reduced androgen levels, making it a candidate for treating androgen-dependent conditions such as prostate cancer.

Inhibition Studies:

- 17β-HSD3 Inhibition: In vitro studies have shown that derivatives of this compound can inhibit 17β-HSD3 activity by up to 94% at concentrations around 10 μM . This suggests a strong potential for therapeutic applications in hormone-sensitive cancers.

- Androgen Receptor Activity: The compound has demonstrated a capacity to diminish transcriptional activity of the androgen receptor in prostate cancer cell lines (LNCaP and LAPC-4), indicating its role in disrupting androgen signaling pathways .

Antiproliferative Effects

The antiproliferative properties of this compound have been explored through various assays:

- Cell Viability Assays: Studies have reported significant reductions in cell viability in cancer cell lines treated with this compound.

- Mechanistic Insights: Molecular docking studies suggest that the compound interacts with CYP17A1 and androgen receptors, leading to decreased cell proliferation through inhibition of key signaling pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their implications for cancer treatment:

- Prostate Cancer Treatment: A study highlighted the efficacy of similar steroid derivatives in inhibiting prostate tumor growth through modulation of androgen receptor signaling pathways .

- Comparative Analysis: A range of steroid derivatives was tested for their inhibitory effects on various types of 17β-HSDs. The findings indicated that modifications at specific positions on the steroid backbone significantly influenced their biological activity .

Propiedades

Fórmula molecular |

C33H60O4Si2 |

|---|---|

Peso molecular |

577.0 g/mol |

Nombre IUPAC |

[15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3 |

Clave InChI |

ODSRALKJXTXMBT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.